molecular formula C12H8ClNO B3054729 3-(3-Chlorophenyl)picolinaldehyde CAS No. 61704-35-6

3-(3-Chlorophenyl)picolinaldehyde

Cat. No.: B3054729
CAS No.: 61704-35-6
M. Wt: 217.65 g/mol
InChI Key: SVODIBFWJGNMFC-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)picolinaldehyde is an organic compound with the molecular formula C12H8ClNO It is a derivative of picolinaldehyde, where the aldehyde group is attached to the 3-position of the pyridine ring, and a chlorophenyl group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)picolinaldehyde typically involves the reaction of 3-chlorobenzaldehyde with picolinaldehyde under specific conditions. One common method is the condensation reaction, where the two aldehydes are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: 3-(3-Chlorophenyl)picolinic acid.

    Reduction: 3-(3-Chlorophenyl)picolinyl alcohol.

    Substitution: 3-(3-Aminophenyl)picolinaldehyde.

Scientific Research Applications

3-(3-Chlorophenyl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets are still under investigation, but its ability to modulate enzyme activity and cellular processes is of significant interest.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)picolinaldehyde
  • 3-(4-Chlorophenyl)picolinaldehyde
  • 3-(3-Bromophenyl)picolinaldehyde

Comparison: 3-(3-Chlorophenyl)picolinaldehyde is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity Compared to its analogs with chlorine atoms at different positions, it may exhibit different pharmacokinetic and pharmacodynamic properties

Properties

IUPAC Name

3-(3-chlorophenyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-10-4-1-3-9(7-10)11-5-2-6-14-12(11)8-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVODIBFWJGNMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494576
Record name 3-(3-Chlorophenyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61704-35-6
Record name 3-(3-Chlorophenyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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